molecular formula C16H22N2O2S B2409288 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one CAS No. 1103263-89-3

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one

Cat. No.: B2409288
CAS No.: 1103263-89-3
M. Wt: 306.42
InChI Key: ZHIRZWVEAFFYIM-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one typically involves the reaction of piperazine derivatives with p-tolylthio butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of new piperazine derivatives with different substituents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpiperazine-2-one
  • 4-(p-Tolylthio)butanoyl chloride
  • N-Substituted piperazine derivatives

Uniqueness

3-Methyl-4-(4-(p-tolylthio)butanoyl)piperazin-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-methyl-4-[4-(4-methylphenyl)sulfanylbutanoyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-12-5-7-14(8-6-12)21-11-3-4-15(19)18-10-9-17-16(20)13(18)2/h5-8,13H,3-4,9-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIRZWVEAFFYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCSC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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